molecular formula C6H10N2O3 B1196715 N-Nitrosoisonipecotic acid CAS No. 6238-69-3

N-Nitrosoisonipecotic acid

Cat. No.: B1196715
CAS No.: 6238-69-3
M. Wt: 158.16 g/mol
InChI Key: UZAWWIOCEBCUPC-UHFFFAOYSA-N
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Description

N-Nitrosoisonipecotic acid is a nitrosated derivative of isonipecotic acid, characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosoisonipecotic acid is typically synthesized by the nitrosation of isonipecotic acid. The reaction involves the use of a nitrosating agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds as follows:

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. the principles of large-scale synthesis would involve similar reaction conditions with optimized parameters for higher yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosoisonipecotic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Formation

N-Nitrosoisonipecotic acid is formed through the reaction of isonipecotic acid with nitrous acid, typically in acidic environments. It exhibits properties that allow it to undergo denitrosation, leading to the formation of secondary amines and nitrogen gas. This reactivity can be influenced by nucleophiles such as bromide or thiocyanate, which can accelerate the reaction process.

Toxicological Studies

This compound has been utilized in toxicological research to understand its mutagenic and carcinogenic properties. Studies have shown that nitrosamines, including this compound, can induce DNA damage and mutations in various biological systems, making them critical for understanding cancer mechanisms .

Case Study:
A study conducted on the mutagenicity of nitrosamines demonstrated that exposure to this compound led to significant DNA adduct formation in laboratory animals, highlighting its potential role as a carcinogen .

Pharmacological Research

In pharmacology, this compound is investigated for its interactions with biological systems. Its ability to form reactive intermediates suggests potential applications in drug development and understanding drug metabolism.

Case Study:
Research into the metabolic pathways of this compound has revealed that it can interact with various enzymes involved in drug metabolism, suggesting a role in altering the pharmacokinetics of certain drugs when co-administered .

Dietary Implications

N-Nitroso compounds are known to form during food processing and consumption, particularly from cured meats and smoked products. The presence of this compound in dietary studies indicates its relevance in assessing dietary carcinogen exposure.

Table 1: Dietary Sources of N-Nitroso Compounds

Food ItemN-Nitroso Compound Concentration (μg/100 g)
Bacon142
Sausage10.9
Ham118
Smoked FishVaries
Cured Luncheon Meat3.6

This table illustrates the concentrations of various N-nitroso compounds found in common food items, emphasizing the importance of monitoring dietary intake for public health .

Epidemiological Studies

Epidemiological research has linked dietary intake of N-nitroso compounds, including this compound, to increased cancer risk. A comprehensive database has been established to quantify exposure levels from various food sources.

Case Study:
A large-scale epidemiological study assessed the correlation between N-nitroso compound intake and gastric cancer incidence. The findings suggested that higher consumption of processed meats correlates with increased cancer risk, thus highlighting the relevance of monitoring these compounds in dietary assessments .

Mechanism of Action

The mechanism of action of N-Nitrosoisonipecotic acid involves the formation of reactive intermediates that can interact with biological molecules. The nitroso group is highly reactive and can form adducts with nucleophilic sites in DNA, proteins, and other biomolecules. This interaction can lead to mutations, protein modifications, and other biochemical changes. The compound’s effects are mediated through pathways involving oxidative stress and DNA damage .

Comparison with Similar Compounds

Uniqueness: N-Nitrosoisonipecotic acid is unique due to its specific structure, which includes a piperidine ring with a carboxylic acid group.

Biological Activity

N-Nitrosoisonipecotic acid (NINA) is a member of the nitroso compound family, specifically categorized as a nitrosamine. This compound possesses significant biological activity, particularly in relation to its genotoxic and carcinogenic properties. Understanding its biological effects is essential for evaluating its potential risks and implications in toxicology and pharmacology.

Chemical Structure and Formation

This compound is formed through the reaction of isonipecotic acid, a derivative of piperidine, with nitrous acid. The presence of the nitroso group (−N=O) is critical for its biological activity. In acidic environments, NINA can undergo denitrosation , which leads to the formation of the corresponding secondary amine and nitrogen gas. This process can be facilitated by nucleophiles such as bromide or thiocyanate, and NINA can also participate in transnitrosation reactions, transferring the nitroso group to other amines, potentially acting as a proximate carcinogen in biological systems.

Biological Activity and Genotoxicity

Research indicates that N-nitroso compounds, including NINA, are recognized for their carcinogenic properties . Studies have shown that NINA can induce mutations and exhibit genotoxic effects. The metabolic activation of nitrosamines is crucial for their carcinogenicity, as they can form reactive alkylating agents that interact with DNA, leading to mutations and subsequent cancer development.

Case Studies on Carcinogenicity

  • Dietary Exposure and Cancer Risk : A significant study involving 521,457 individuals investigated the relationship between dietary intake of nitrosamines and gastric cancer risk. Although specific data on NINA was not highlighted, it was noted that endogenous formation of nitroso compounds (ENOC) was significantly associated with non-cardia gastric cancer risk (HR = 1.42; 95% CI: 1.14-1.78) but not with cardia cancer .
  • Esophageal Cancer Studies : Another cohort study analyzed dietary intake of various N-nitroso compounds, including N-nitrosodimethylamine (NDMA), revealing positive associations with esophageal squamous cell carcinoma (HR = 1.15; 95% CI: 1.05-1.25) in men . While direct links to NINA were not established, these findings underscore the potential risks associated with dietary nitrosamines.

Comparative Analysis with Other Nitrosamines

The following table compares this compound with other notable nitrosamines regarding their characteristics and biological activities:

Compound NameCAS NumberCharacteristics
N-Nitrosodimethylamine62-75-9A well-studied carcinogen; commonly encountered in laboratory settings.
N-Nitrosodiethylamine55-18-5Known for its potent carcinogenic properties; used in toxicological studies.
N-Nitrosomethylamine62-75-9Exhibits similar mutagenic effects; often studied alongside other nitrosamines.
N-Nitrosopiperidine100-75-8Related structurally; shows similar biological activity but differs in potency.

This compound's unique structure contributes to its specific interaction profile with biological molecules, which may enhance understanding of mechanisms behind nitrosamine-induced carcinogenesis.

The mechanisms through which NINA exerts its biological effects include:

  • DNA Interaction : Reactive intermediates formed from NINA can alkylate DNA, leading to mutations.
  • Cellular Effects : Studies have indicated that exposure to NINA affects cellular functions, contributing to its classification as a genotoxic agent.

Properties

IUPAC Name

1-nitrosopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-6(10)5-1-3-8(7-11)4-2-5/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAWWIOCEBCUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60977941
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-69-3
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6238-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoisonipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroso-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60977941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-NITROSOISONIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15799O03Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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